

GPR35: A Novel Therapeutic Target in Metabolic

**Disorders - A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | GPR35 agonist 1 |           |  |  |  |
| Cat. No.:            | B15144060       | Get Quote |  |  |  |

Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its significant role in metabolic homeostasis. Expressed in key metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35 is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance, and inflammatory responses associated with metabolic dysfunction. This technical guide provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key studies are presented to support researchers and drug development professionals in this emerging field.

#### **Introduction to GPR35**

Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan" receptor for many years due to the lack of definitively identified endogenous ligands with high potency. However, a growing body of research has begun to elucidate its physiological functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.[1] Its role as a potential integration node for inflammatory and metabolic signals makes it a compelling target for therapeutic intervention in metabolic syndrome.[2]

## **Tissue Expression Profile of GPR35**



GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic control. Quantitative analysis reveals significant expression in the gastrointestinal tract, particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable expression is also found in adipose tissue and the pancreas.[4]

| Tissue/Cell<br>Type                      | Relative<br>Expression<br>Level | Species       | Method                     | Reference |
|------------------------------------------|---------------------------------|---------------|----------------------------|-----------|
| Colon                                    | High                            | Human / Mouse | qRT-PCR                    | [5]       |
| Small Intestine                          | High                            | Human / Rat   | Northern Blot /<br>qRT-PCR |           |
| Pancreas                                 | Moderate                        | Human         | RT-PCR                     | [4]       |
| Adipose Tissue                           | Low to Moderate                 | Human / Mouse | qRT-PCR                    | [6]       |
| Liver                                    | Low                             | Mouse         | qRT-PCR                    | [5]       |
| Immune Cells<br>(Monocytes, T-<br>cells) | High                            | Human         | qRT-PCR                    |           |

This table synthesizes data from multiple sources; direct quantitative comparison between studies may be limited by differing methodologies.

## **GPR35 Signaling Pathways**

GPR35 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G protein families and through G protein-independent pathways involving  $\beta$ -arrestins. The predominant signaling pathways implicated in its metabolic functions are through G $\alpha$ i/o, G $\alpha$ 12/13, and  $\beta$ -arrestin-2.[1][3]

## **G Protein-Dependent Signaling**

Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity



of downstream effectors like Protein Kinase A (PKA) and influence cellular metabolic processes.[3]

• Gα12/13 Pathway: Activation of Gα12/13 proteins engages Rho GTPases, particularly RhoA. This pathway is primarily associated with the regulation of the actin cytoskeleton, cell shape, and motility, but also plays a role in metabolic signaling.[3]

#### **β-Arrestin-Mediated Signaling**

Upon agonist binding, GPR35 can recruit  $\beta$ -arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1][3] This G protein-independent signaling arm adds another layer of complexity to GPR35's function and offers opportunities for the development of biased agonists.

Below is a diagram illustrating the primary signaling pathways activated by GPR35.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased GPR35 expression in human colorectal and pancreatic cancer samples: A preliminary clinical validation of a new biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]



- 6. Kynurenic Acid and Gpr35 Regulate Adipose Tissue Energy Homeostasis and Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR35: A Novel Therapeutic Target in Metabolic Disorders - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com